LP-935509

Description

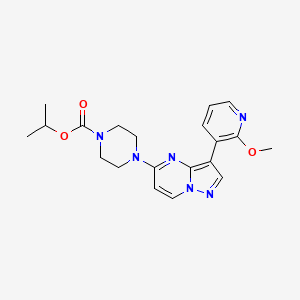

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-14(2)29-20(27)25-11-9-24(10-12-25)17-6-8-26-18(23-17)16(13-22-26)15-5-4-7-21-19(15)28-3/h4-8,13-14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOYSJIWTIHOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=NN3C=C2)C4=C(N=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LP-935509: A Potent and Selective AAK1 Inhibitor for Neuropathic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) has emerged as a compelling therapeutic target for neuropathic pain. AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis, a fundamental cellular process for internalizing membrane proteins and other extracellular molecules. Its inhibition has been shown to produce significant antinociceptive effects in various preclinical models of neuropathic pain. LP-935509 is a novel, potent, and selective small-molecule inhibitor of AAK1 that has demonstrated promising results in preclinical studies, making it a valuable tool for further investigation into AAK1 biology and a potential candidate for clinical development. This technical guide provides a comprehensive overview of LP-935509, including its inhibitory activity, selectivity, mechanism of action, and the experimental protocols used to characterize its effects.

Data Presentation

The quantitative data for LP-935509's inhibitory activity and selectivity are summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Activity of LP-935509

| Target | Assay Type | Parameter | Value | Reference |

| AAK1 | Phosphorylation of μ2-derived peptide | IC50 | 3.3 ± 0.7 nM | [1][2] |

| AAK1 | ATP Competition | Ki | 0.9 nM | [1][2] |

| AAK1 | Cellular μ2 phosphorylation | Cell IC50 | 2.8 ± 0.4 nM | [1] |

Table 2: Kinase Selectivity Profile of LP-935509

| Kinase | IC50 | Reference |

| AAK1 | 3.3 nM | [2] |

| BIKE | 14 nM | [2] |

| GAK | 320 nM | [2] |

Table 3: Pharmacokinetic and In Vivo Efficacy of LP-935509

| Parameter | Species | Model | Value/Effect | Reference |

| Oral Bioavailability | Rat | - | 100% | [1] |

| Plasma Half-life | Rat | - | 3.6 hours | [1] |

| Brain to Plasma Ratio | Mouse/Rat | - | >2 | [1] |

| Efficacy | Mouse | Formalin Test | Dose-dependent reduction in phase II paw flinches | [1] |

| Efficacy | Rat | Chronic Constriction Injury (CCI) | Dose-dependent reversal of thermal hyperalgesia | [1] |

| Efficacy | Rat | Streptozotocin (STZ)-induced diabetic neuropathy | Reduction of pain responses | [1] |

Mechanism of Action and Signaling Pathways

LP-935509 is an ATP-competitive inhibitor of AAK1.[2] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of its downstream substrates, most notably the μ2 subunit of the adaptor protein 2 (AP-2) complex.[1] The AP-2 complex is a key component of the clathrin-mediated endocytosis machinery. Inhibition of AAK1 and the subsequent reduction in AP-2 phosphorylation are thought to modulate the trafficking of various receptors and channels involved in pain signaling.

AAK1 is also implicated in the regulation of major signaling pathways, including the Notch and WNT pathways. It has been shown to positively regulate the Notch pathway by interacting with components of the clathrin-mediated pathway. AAK1 also plays a role in the WNT signaling pathway.

Caption: AAK1 Signaling and Inhibition by LP-935509.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of LP-935509 against AAK1, BIKE, and GAK kinases.

Methodology:

-

Recombinant human AAK1, BIKE, or GAK enzyme is incubated with a peptide substrate derived from the μ2 protein and [γ-³³P]ATP in a kinase assay buffer.

-

LP-935509 is serially diluted and added to the reaction mixture to determine its inhibitory effect.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated peptide is separated from the unreacted ATP, typically using a phosphocellulose filter plate.

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular AP2M1 Phosphorylation Assay

Objective: To assess the ability of LP-935509 to inhibit AAK1 activity in a cellular context.

Methodology:

-

SH-SY5Y neuroblastoma cells are cultured in appropriate media and seeded in multi-well plates.

-

Cells are treated with increasing concentrations of LP-935509 for a defined period.

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

The phosphorylation status of the AP-2 complex subunit μ1 (AP2M1) is assessed by Western blotting using an antibody specific for phosphorylated AP2M1.

-

Total AP2M1 levels are also measured as a loading control.

-

The reduction in AP2M1 phosphorylation is quantified and used to determine the cellular IC50 of LP-935509.

Caption: Cellular AP2M1 Phosphorylation Assay Workflow.

Mouse Formalin Test

Objective: To evaluate the efficacy of LP-935509 in a model of persistent inflammatory pain.

Methodology:

-

Male C57BL/6J mice are acclimated to the testing environment.

-

LP-935509 or vehicle is administered orally at various doses (e.g., 10, 30, 60 mg/kg).

-

After a predetermined pretreatment time, a dilute solution of formalin is injected into the plantar surface of the hind paw.

-

The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).

-

The effect of LP-935509 on the duration of nociceptive behaviors in the late phase is used as a measure of its analgesic efficacy.

Rat Chronic Constriction Injury (CCI) Model

Objective: To assess the efficacy of LP-935509 in a model of neuropathic pain.

Methodology:

-

Male Sprague-Dawley rats are anesthetized, and the common sciatic nerve is exposed.

-

Four loose chromic gut ligatures are tied around the nerve to induce a constriction injury.

-

Sham-operated animals undergo the same surgical procedure without nerve ligation.

-

After a recovery period to allow for the development of neuropathic pain behaviors (e.g., thermal hyperalgesia, mechanical allodynia), baseline pain responses are measured.

-

LP-935509 or vehicle is administered orally, and pain responses are reassessed at various time points post-dosing.

-

The reversal of hyperalgesia and allodynia is used to determine the antinociceptive effect of the compound.

Caption: In Vivo Pain Model Experimental Workflow.

Conclusion

LP-935509 is a potent, selective, and orally bioavailable AAK1 inhibitor with a compelling preclinical data package supporting its development for the treatment of neuropathic pain. Its well-characterized mechanism of action and demonstrated efficacy in robust animal models of pain highlight the therapeutic potential of targeting AAK1. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the role of AAK1 in health and disease and to evaluate the therapeutic potential of LP-935509 and other AAK1 inhibitors.

References

The Role of LP-935509 in Neuropathic Pain: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Neuropathic pain remains a significant clinical challenge with a clear need for novel therapeutic agents. A promising target in this area is the Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis. This document provides a detailed technical overview of LP-935509, a potent, selective, orally active, and brain-penetrant small molecule inhibitor of AAK1. Preclinical studies have demonstrated its antinociceptive efficacy across multiple rodent models of neuropathic pain, including nerve injury and diabetic neuropathy models. The mechanism of action is linked to the modulation of α2 adrenergic signaling, a known antinociceptive pathway. This guide consolidates the available quantitative data, experimental methodologies, and underlying signaling pathways to serve as a comprehensive resource for researchers in pain and neuroscience.

Core Compound Properties & Mechanism of Action

LP-935509 is an ATP-competitive inhibitor of AAK1, a serine/threonine kinase involved in synaptic vesicle recycling and receptor-mediated endocytosis[1][2]. By inhibiting AAK1, LP-935509 is hypothesized to reduce the endocytosis of key cell surface proteins involved in pain signal transmission[2]. The antinociceptive effects of AAK1 inhibition have been shown to be mechanistically linked to α2 adrenergic signaling[3]. Studies have demonstrated that the pain-relieving effects of AAK1 inhibitors can be blocked by the administration of α2 adrenergic receptor antagonists[4][5].

Kinase Selectivity and Potency

LP-935509 is a highly potent inhibitor of AAK1 with selectivity over other related kinases. Its primary off-target activities are against BIKE and GAK, though with significantly lower potency[1][4][6].

| Target Kinase | Parameter | Value (nM) | Reference |

| AAK1 | IC₅₀ | 3.3 | [1][4][7] |

| Kᵢ | 0.9 | [1][6] | |

| Cellular IC₅₀ (µ2 phosphorylation) | 2.8 | [1] | |

| BIKE | IC₅₀ | 14 | [1][4][6] |

| GAK | IC₅₀ | 320 | [1][4][6] |

Pharmacokinetic Profile

LP-935509 demonstrates excellent oral bioavailability and penetrates the blood-brain barrier, a critical feature for targeting central nervous system mechanisms of neuropathic pain[1][5][8].

| Species | Parameter | Value | Dosing | Reference |

| Mouse | Oral Bioavailability | 100% | 10 mg/kg (PO) vs 1 mg/kg (IV) | [1][5] |

| Plasma Half-life (t₁₂) | 3.6 hours | 10 mg/kg (PO) | [1][5] | |

| Brain/Plasma Ratio | ~3 to 4 | 10 mg/kg (PO) | [5] | |

| Rat | Oral Bioavailability | 50% | 10 mg/kg (PO) vs 2 mg/kg (IV) | [8] |

| Plasma Half-life (t₁₂) | 4.0 hours | 10 mg/kg (PO) | [8] | |

| Brain/Plasma Ratio | 2.3 | 10 mg/kg (PO) | [8] |

Preclinical Efficacy in Neuropathic Pain Models

LP-935509 has demonstrated robust, dose-dependent efficacy in reversing pain-like behaviors in a variety of well-established animal models of neuropathic pain. It is notably effective against persistent pain but not acute pain[3][4][9].

Summary of Efficacy Data

| Pain Model | Species | Assay | Dosing (PO) | Key Result | Reference |

| Formalin Test | Mouse | Phase II Paw Flinches | 10, 30, 60 mg/kg | Dose-dependent, robust reduction in pain behavior.[10] | [3][10] |

| Spinal Nerve Ligation (SNL) | Mouse | Mechanical Allodynia | 10, 30, 60 mg/kg | Dose-dependent reversal of mechanical allodynia.[10] | [3][10] |

| Chronic Constriction Injury (CCI) | Rat | Thermal Hyperalgesia | 0.1 - 30 mg/kg | Dose-dependent reversal of thermal hyperalgesia.[1] | [1][3][9] |

| Rat | Mechanical Allodynia | 0.1 - 30 mg/kg | Dose-dependent reversal of mechanical allodynia.[1] | [1][3] | |

| Rat | Cold Allodynia | 0.1 - 30 mg/kg | Dose-dependent reversal of cold allodynia.[1] | [1][3] | |

| Diabetic Neuropathy (STZ) | Rat | Evoked Pain Responses | Not specified | Reduced evoked pain responses. | [3][9] |

Signaling Pathway and Experimental Workflow Visualizations

Proposed Signaling Pathway for AAK1 Inhibition in Nociception

The following diagram illustrates the proposed mechanism by which LP-935509 exerts its antinociceptive effects. Inhibition of AAK1 is believed to enhance α2 adrenergic receptor signaling, a pathway known to suppress pain.

Caption: Proposed mechanism of LP-935509 antinociceptive action.

General Experimental Workflow for Preclinical Neuropathic Pain Studies

This diagram outlines the typical workflow for evaluating a compound like LP-935509 in a preclinical model of surgically-induced neuropathic pain, such as the CCI or SNL model.

Caption: Standard workflow for in vivo neuropathic pain model evaluation.

Detailed Experimental Protocols (Exemplar)

The following protocols are synthesized based on standard methodologies for the models in which LP-935509 was tested[3][5].

Chronic Constriction Injury (CCI) Model in Rats

-

Animal Model : Adult male Sprague-Dawley rats are used.

-

Surgery : Under isoflurane anesthesia, the right common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing. The incision is then closed in layers.

-

Post-Operative Development : Animals are allowed to recover for 7-14 days to allow for the full development of neuropathic pain behaviors.

-

Behavioral Testing :

-

Mechanical Allodynia : Assessed using von Frey filaments. The paw withdrawal threshold (PWT) in grams is determined using the up-down method.

-

Thermal Hyperalgesia : Assessed using the Hargreaves plantar test. The latency to paw withdrawal from a radiant heat source is measured.

-

-

Drug Administration : LP-935509 is formulated for oral gavage (PO) and administered in a dose-dependent manner (e.g., 0.1 to 30 mg/kg)[1]. A vehicle control and a positive control (e.g., gabapentin) are included.

-

Efficacy Measurement : Behavioral tests are repeated at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to determine the peak effect and duration of action.

Spinal Nerve Ligation (SNL) Model in Mice

-

Animal Model : Adult male C57BL/6J mice are used[1].

-

Surgery : Following the Chung procedure, under anesthesia, the L5 spinal nerve is isolated and tightly ligated with a silk suture[3].

-

Post-Operative Development : Mice are monitored for 3-7 days for the development of mechanical allodynia.

-

Behavioral Testing : Mechanical allodynia is quantified using von Frey filaments to measure the paw withdrawal threshold.

-

Drug Administration : LP-935509 is administered orally at various doses (e.g., 10, 30, 60 mg/kg)[10].

-

Efficacy Measurement : Paw withdrawal thresholds are measured at set intervals post-administration to assess the reversal of mechanical allodynia[10].

Conclusion

LP-935509 represents a novel class of analgesics targeting AAK1 for the treatment of neuropathic pain. Its robust efficacy in multiple preclinical models, favorable pharmacokinetic profile, and clear mechanistic link to a clinically-validated analgesic pathway (α2 adrenergic signaling) underscore its potential as a therapeutic candidate. The data presented in this guide provide a comprehensive foundation for further research and development efforts focused on AAK1 inhibition as a strategy for managing chronic pain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LP-935509 | AAK1 | Serine/threonin kinase | TargetMol [targetmol.com]

- 7. LP-935509 (LP935509) | AAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

LP-935509: A Potential Host-Targeted Antiviral for SARS-CoV-2 Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The global scientific community continues to investigate novel therapeutic avenues to combat the ongoing threat of SARS-CoV-2 and its emerging variants. While direct-acting antivirals have shown efficacy, host-targeted therapies present a promising alternative with a potentially higher barrier to resistance. This technical guide focuses on LP-935509, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), and explores its potential applications in SARS-CoV-2 research. AAK1 is a crucial regulator of clathrin-mediated endocytosis, a key pathway utilized by several viruses, including potentially SARS-CoV-2, to gain entry into host cells. This document provides a comprehensive overview of the mechanism of action of LP-935509, available data on its activity, and detailed experimental considerations for its investigation as a potential anti-SARS-CoV-2 agent.

Core Mechanism of Action: Inhibition of AAK1-Mediated Endocytosis

LP-935509 is an orally active, potent, selective, and ATP-competitive inhibitor of AAK1.[1] AAK1 is a serine/threonine kinase that plays a pivotal role in the initial stages of clathrin-mediated endocytosis (CME).[2][3] CME is a fundamental cellular process for the internalization of various cargo, including nutrients, receptors, and pathogens.

The proposed mechanism for the anti-SARS-CoV-2 potential of LP-935509 centers on its ability to disrupt the viral entry process. SARS-CoV-2 can enter host cells through different pathways, with CME being a significant route, particularly in cells with low to moderate expression of the transmembrane protease, serine 2 (TMPRSS2).[1] AAK1 facilitates CME by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which is essential for the recruitment of cargo and the assembly of clathrin-coated pits.[3] By inhibiting AAK1, LP-935509 is hypothesized to prevent the phosphorylation of AP2M1, thereby disrupting the formation of functional clathrin-coated vesicles and inhibiting the internalization of SARS-CoV-2.[4][5]

Quantitative Data

LP-935509 has been primarily characterized as a potent inhibitor of the Numb-associated kinase (NAK) family, with high affinity for AAK1. While direct antiviral efficacy data in the form of EC50 or IC50 values against SARS-CoV-2 from peer-reviewed publications are not yet widely available, preliminary findings suggest a dose-dependent inhibition of viral component internalization.

Table 1: Kinase Inhibitory Activity of LP-935509

| Kinase Target | IC50 (nM) | Ki (nM) | Reference |

| AAK1 | 3.3 | 0.9 | [6] |

| BIKE | 14 | - | [6] |

| GAK | 320 | - | [6] |

Table 2: Preclinical Antiviral Profile of LP-935509 against SARS-CoV-2

| Assay | Finding | Source |

| SARS-CoV-2 S-RBD Internalization | Dose-dependent inhibition | [1] |

Note: Specific quantitative values for the dose-dependent inhibition of SARS-CoV-2 S-RBD internalization by LP-935509 are not yet publicly available in peer-reviewed literature. The available information is based on a doctoral thesis.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of LP-935509's anti-SARS-CoV-2 activity.

SARS-CoV-2 Pseudovirus Neutralization Assay

This assay is a common and safe method to assess the inhibition of viral entry in a BSL-2 laboratory setting.

a. Materials:

-

HEK293T cells stably expressing human ACE2 (hACE2-HEK293T).

-

Lentiviral or retroviral packaging system.

-

Plasmids encoding the SARS-CoV-2 Spike protein, a lentiviral backbone with a reporter gene (e.g., luciferase or GFP), and packaging proteins.

-

LP-935509 (solubilized in DMSO).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Luciferase assay reagent.

-

96-well cell culture plates.

b. Protocol:

-

Pseudovirus Production: Co-transfect HEK293T cells with the SARS-CoV-2 Spike protein plasmid, the lentiviral backbone plasmid, and packaging plasmids using a suitable transfection reagent.

-

Harvest and Titer Pseudovirus: After 48-72 hours, harvest the supernatant containing the pseudovirus particles. The titer of the pseudovirus should be determined by infecting hACE2-HEK293T cells with serial dilutions of the supernatant and measuring the reporter gene expression.

-

Neutralization Assay:

-

Seed hACE2-HEK293T cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of LP-935509 in cell culture medium.

-

Incubate the pseudovirus with the different concentrations of LP-935509 or a vehicle control (DMSO) for 1 hour at 37°C.

-

Remove the medium from the cells and add the pseudovirus-compound mixture.

-

Incubate for 48-72 hours at 37°C.

-

Measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of LP-935509 relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.

SARS-CoV-2 Spike-RBD Internalization Assay

This assay specifically measures the ability of LP-935509 to block the uptake of the viral receptor-binding domain.

a. Materials:

-

Host cells (e.g., Vero E6 or A549-hACE2).

-

Recombinant SARS-CoV-2 S-RBD fused to a tag (e.g., Fc or His-tag).

-

LP-935509 (solubilized in DMSO).

-

Fluorescently labeled secondary antibody against the tag.

-

Confocal microscope or high-content imaging system.

-

96-well imaging plates.

b. Protocol:

-

Cell Seeding: Seed host cells in a 96-well imaging plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of LP-935509 or a vehicle control for 1-2 hours at 37°C.

-

RBD Incubation: Add the tagged S-RBD to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for internalization.

-

Washing and Fixation: Wash the cells with cold PBS to remove unbound RBD. Fix the cells with 4% paraformaldehyde.

-

Immunofluorescence Staining: Permeabilize the cells (if necessary for detecting internalized protein) and stain with the fluorescently labeled secondary antibody. Nuclei can be counterstained with DAPI.

-

Imaging and Analysis: Acquire images using a confocal microscope or high-content imager. Quantify the amount of internalized S-RBD per cell by measuring the fluorescence intensity within the cell boundaries.

-

Data Analysis: Calculate the percentage of inhibition of S-RBD internalization for each concentration of LP-935509 compared to the vehicle control.

Visualizations

Signaling Pathway Diagram

Caption: AAK1-mediated clathrin-dependent endocytosis of SARS-CoV-2 and the inhibitory action of LP-935509.

Experimental Workflow Diagram

Caption: Workflow for a SARS-CoV-2 pseudovirus neutralization assay to evaluate LP-935509.

Conclusion

LP-935509 presents a compelling case for investigation as a host-targeted antiviral against SARS-CoV-2. Its well-defined mechanism of action as a potent AAK1 inhibitor provides a strong rationale for its potential to block viral entry via clathrin-mediated endocytosis. While peer-reviewed quantitative data on its direct anti-SARS-CoV-2 activity is currently limited, preliminary findings are encouraging. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic potential of LP-935509 and other AAK1 inhibitors in the context of COVID-19 and other viral diseases that exploit this entry pathway. Further studies are warranted to establish a definitive dose-response relationship and to evaluate the efficacy of LP-935509 in more advanced preclinical models of SARS-CoV-2 infection.

References

- 1. "Role Of Endocytic Machinery Regulators in EGFR Traffic and Viral Entry" by Insha Mushtaq [digitalcommons.unmc.edu]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Numb-associated kinases are required for SARS-CoV-2 infection and are cellular targets for antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

understanding the ATP-competitive inhibition of AAK1 by LP-935509

An In-Depth Technical Guide to the ATP-Competitive Inhibition of AAK1 by LP-935509

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cell surface receptors, ligands, and other macromolecules.[1] AAK1 facilitates the assembly of clathrin-coated pits by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[1][2] Dysregulation of AAK1 activity has been implicated in various pathological conditions, including neuropathic pain, making it a significant target for therapeutic intervention.[3][4][5][6]

LP-935509 is a potent, selective, and brain-penetrant small molecule inhibitor of AAK1.[7][8][9][10] It has demonstrated significant antinociceptive activity in multiple preclinical models of neuropathic pain.[3][6][7][9] This technical guide provides a comprehensive overview of the ATP-competitive inhibition of AAK1 by LP-935509, detailing its mechanism of action, quantitative inhibitory profile, relevant experimental protocols, and its impact on key signaling pathways.

Mechanism of Action: ATP-Competitive Inhibition

LP-935509 functions as an ATP-competitive inhibitor of AAK1.[2][3][7][8][11] This mechanism involves the inhibitor binding to the ATP-binding pocket of the AAK1 kinase domain. By occupying this site, LP-935509 prevents the binding of the endogenous substrate, adenosine triphosphate (ATP), thereby blocking the transfer of a phosphate group to AAK1's substrates, such as the AP-2 complex. Enzymatic studies have confirmed this competitive inhibition, demonstrating a direct competition between LP-935509 and ATP.[4][12]

Quantitative Inhibitory Profile

LP-935509 exhibits high potency for AAK1 and selectivity over closely related kinases such as BIKE and GAK. The quantitative data for its inhibitory activity are summarized below.

Table 1: In Vitro and Cellular Potency of LP-935509

| Parameter | Target/System | Value | Reference(s) |

| IC₅₀ | Human AAK1 (enzymatic) | 3.3 ± 0.7 nM | [4][7] |

| Kᵢ | Human AAK1 | 0.9 nM | [3][4][7][8][11] |

| IC₅₀ | µ2 Phosphorylation (cellular) | 2.8 ± 0.4 nM | [3][7][13] |

Table 2: Kinase Selectivity Profile of LP-935509

| Kinase | IC₅₀ | Reference(s) |

| AAK1 | 3.3 nM | [7][8][9][11] |

| BIKE | 14 nM | [7][8][9][11] |

| GAK | 320 nM | [7][8][9][11] |

Experimental Protocols

AAK1 Enzymatic Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the AAK1 enzyme.

-

Enzyme: Recombinant human AAK1 kinase domain (e.g., amino acids 30-330).[4][12]

-

Substrate: A synthetic peptide derived from the μ2 protein.[4][12]

-

Detection Method: Typically involves measuring the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate, or using fluorescence-based methods like LanthaScreen™.

-

Procedure Outline:

-

The AAK1 enzyme is pre-incubated with varying concentrations of LP-935509 in a kinase assay buffer.

-

The kinase reaction is initiated by adding the peptide substrate and ATP (containing a tracer, e.g., ³³P-ATP).

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45 minutes).[14]

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper).

-

The amount of incorporated radioactivity or fluorescence is measured to determine the level of kinase activity.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular μ2 Phosphorylation Assay

This cell-based assay assesses the ability of LP-935509 to inhibit AAK1 activity within an intact cellular system.

-

Cell Line: HEK293 cells engineered to overexpress human AAK1 and the human μ2 protein.[12]

-

Methodology: Western Blot analysis or ELISA-based methods to detect phosphorylated μ2.

-

Procedure Outline:

-

HEK293 cells overexpressing AAK1 and μ2 are cultured and plated.

-

Cells are treated with a range of concentrations of LP-935509 for a specified duration.

-

Cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane for Western blotting.

-

The membrane is probed with a primary antibody specific for phosphorylated μ2 (p-μ2) and a primary antibody for total μ2 as a loading control.

-

Following incubation with secondary antibodies, the protein bands are visualized and quantified.

-

The ratio of p-μ2 to total μ2 is calculated, and the IC₅₀ value is determined.

-

Impact on AAK1-Mediated Signaling Pathways

AAK1 is a key regulator of several signaling pathways, primarily through its role in clathrin-mediated endocytosis. By inhibiting AAK1, LP-935509 can modulate these pathways.

Clathrin-Mediated Endocytosis (CME)

AAK1's primary function is to phosphorylate the AP2M1 subunit of the AP-2 complex, a crucial step for the maturation of clathrin-coated pits and subsequent vesicle formation.[1][2] Inhibition of AAK1 by LP-935509 blocks this phosphorylation event, thereby impairing CME. This mechanism is central to its therapeutic effects, as it can alter the internalization of key receptors and transporters involved in pain signaling.[5]

WNT and Notch Signaling Pathways

AAK1 has been identified as a modulator of both the WNT and Notch signaling pathways, which are critical for neuronal development and function.

-

WNT Pathway: AAK1 negatively regulates WNT signaling by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor.[13][15][16] Prolonged WNT signaling can lead to AAK1-dependent phosphorylation of AP2M1, creating a negative feedback loop.[15] Inhibition of AAK1 by LP-935509 would be expected to disrupt this feedback, potentially enhancing WNT signaling.

-

Notch Pathway: AAK1 acts as a positive regulator of the Notch pathway.[13][17][18] It directly interacts with the active form of Notch, stabilizing it and facilitating its interaction with components of the endocytic machinery, which is necessary for proper signal transduction.[2][17][18] Therefore, inhibiting AAK1 could lead to a downregulation of Notch signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. LP-935509 | AAK1 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 9. axonmedchem.com [axonmedchem.com]

- 10. LP-935509 (LP935509) | AAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 11. LP-935509 | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unveiling the Preclinical Pharmacokinetic Profile of LP-935509: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of LP-935509, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a promising target for the treatment of neuropathic pain. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of LP-935509 in key preclinical models, along with the experimental methodologies employed in these crucial studies.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of LP-935509 has been characterized in both mice and rats, demonstrating favorable properties for a centrally acting therapeutic agent. The data presented below has been aggregated from various preclinical investigations to provide a comparative summary.

Table 1: Pharmacokinetic Parameters of LP-935509 in Mice

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Oral Bioavailability (F%) | N/A | 100% |

| Plasma Half-life (t½) | - | 3.6 hours |

| Maximum Concentration (Cmax) | - | 5.2 µM |

| Time to Cmax (Tmax) | - | 0.5 hours |

| Brain/Plasma Ratio | >2 | 3 to 4 |

| Plasma Free Fraction | - | 2.6% |

Table 2: Pharmacokinetic Parameters of LP-935509 in Rats

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

| Oral Bioavailability (F%) | N/A | 50% |

| Plasma Half-life (t½) | - | 4.0 hours |

| Maximum Concentration (Cmax) | - | 3.1 µM |

| Time to Cmax (Tmax) | - | 1.3 hours |

| Brain/Plasma Ratio | >2 | 2.3 |

| Plasma Free Fraction | - | 2.6% |

Experimental Protocols

The following sections outline the methodologies utilized to generate the pharmacokinetic data presented above. These protocols are representative of standard practices in preclinical drug development.

In Vivo Pharmacokinetic Studies

Animal Models:

-

Mice: Male C57BL/6J mice are typically used. For pharmacokinetic studies, animals are often cannulated for serial blood sampling.

-

Rats: Male Sprague-Dawley rats are a common model for these types of studies.

Dosing and Sample Collection:

-

Intravenous (IV) Administration: LP-935509 is formulated in a suitable vehicle and administered as a single bolus injection into a tail vein.

-

Oral (PO) Administration: The compound is administered by oral gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile. A typical sampling schedule for an oral dose would include pre-dose, and post-dose at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours. For intravenous administration, earlier time points such as 2, 5, and 15 minutes post-dose are crucial. Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Brain Tissue Collection: At the end of the study, animals are euthanized, and brain tissue is collected to determine the brain-to-plasma concentration ratio.

Pharmacokinetic Analysis: Plasma and brain concentrations of LP-935509 are determined using a validated bioanalytical method. Pharmacokinetic parameters are then calculated using non-compartmental analysis of the plasma concentration-time data.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and selective LC-MS/MS method is employed for the quantification of LP-935509 in plasma and brain homogenates.

Sample Preparation:

-

Plasma: Protein precipitation is a common method for extracting the analyte from plasma. This involves adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

Brain Tissue: Brain tissue is first homogenized in a suitable buffer. The homogenate is then subjected to a similar protein precipitation or a more rigorous liquid-liquid extraction or solid-phase extraction to isolate the analyte.

LC-MS/MS System and Conditions:

-

Liquid Chromatography: A reverse-phase C18 column is typically used for chromatographic separation. The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is commonly used. The instrument is set to monitor specific precursor-to-product ion transitions for LP-935509 and an internal standard in the multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity.

Signaling Pathway and Experimental Workflow

The antinociceptive effects of LP-935509 are attributed to its inhibition of AAK1, which has been shown to modulate the α2 adrenergic signaling pathway, a key pathway in the regulation of neuropathic pain.

Caption: AAK1 Inhibition and its Role in Pain Signaling.

The diagram above illustrates the proposed mechanism by which LP-935509 exerts its analgesic effect. In neuropathic pain states, increased AAK1 activity is thought to contribute to the transmission of pain signals in the spinal dorsal horn. By inhibiting AAK1, LP-935509 reduces this pro-nociceptive signaling. This action is synergistic with the activation of α2 adrenergic receptors by norepinephrine, which also inhibits pain signal transmission. The finding that α2 adrenergic receptor antagonists can block the antinociceptive effects of AAK1 inhibitors supports this model.[1]

Caption: Preclinical Pharmacokinetic Study Workflow.

References

LP-935509: A Technical Guide on Brain Penetrance and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain penetrance and oral bioavailability of LP-935509, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). The following sections detail the quantitative pharmacokinetic parameters, the experimental methodologies employed in preclinical studies, and the underlying signaling pathways affected by this compound.

Quantitative Pharmacokinetic Data

The preclinical pharmacokinetic profile of LP-935509 has been characterized in rodent models, demonstrating excellent oral bioavailability and significant penetration of the blood-brain barrier. The key quantitative data are summarized in the tables below.

Table 1: Oral Bioavailability and Pharmacokinetic Parameters of LP-935509 in Mice

| Parameter | Value | Species/Model | Dosing | Reference |

| Oral Bioavailability | 100% | Male C57BL/6J Mice | 10 mg/kg (oral) vs. 1 mg/kg (IV) | [1][2] |

| Plasma Half-life (t½) | 3.6 hours | Male C57BL/6J Mice | 10 mg/kg (oral) or 1 mg/kg (IV) | [1][2] |

| Peak Plasma Concentration (Cmax) | 5.2 µM | Male C57BL/6J Mice | 10 mg/kg (oral) | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 hours | Male C57BL/6J Mice | 10 mg/kg (oral) | [1] |

| Plasma-free Fraction | 2.6% | Mice | Not Specified | [1][2] |

Table 2: Brain Penetrance of LP-935509 in Rodents

| Parameter | Value | Species/Model | Dosing | Reference |

| Brain/Plasma Ratio | 3 to 4 | Mice | Not Specified | [1][2] |

| Brain/Plasma Ratio | >2 | Rodents | Not Specified | [3][4] |

| Brain/Plasma Ratio | 2.3 | Rats | 10 mg/kg (oral) or 2 mg/kg (IV) |

Experimental Protocols

The following sections provide detailed methodologies for the key in vivo and in vitro experiments conducted to determine the pharmacokinetic properties and mechanism of action of LP-935509.

In Vivo Pharmacokinetic Studies in Mice

Objective: To determine the oral bioavailability, plasma half-life, and brain penetrance of LP-935509 in mice.

Animal Model: Male C57BL/6J mice were used for these studies.[1]

Drug Formulation and Administration:

-

Oral (PO) Administration: LP-935509 was formulated in 10% Cremophor for oral gavage.[2][5] Doses of 10, 30, and 60 mg/kg were administered.[5][6]

-

Intravenous (IV) Administration: A dose of 1 mg/kg was administered intravenously.[1][2]

Pharmacokinetic Analysis:

-

Four mice were administered LP-935509 either intravenously (1 mg/kg) or orally (10 mg/kg).[2]

-

Blood samples were collected over a 24-hour period.[2]

-

Plasma concentrations of LP-935509 were quantified at each time point.[2]

-

For brain penetrance, brain and plasma drug levels were measured in satellite animal groups during behavioral tests.[6]

-

Pharmacokinetic parameters were calculated using standard pharmacokinetic models.[2]

In Vivo Pharmacokinetic Studies in Rats

Objective: To assess the pharmacokinetic profile of LP-935509 in a different rodent species.

Animal Model: Male Sprague-Dawley rats were utilized.

Drug Administration:

-

Oral (PO) Administration: A dose of 10 mg/kg was administered.

-

Intravenous (IV) Administration: A dose of 1 mg/kg was administered.[1]

Pharmacokinetic Analysis: Blood samples were collected for pharmacokinetic analysis.[1]

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory potency of LP-935509 against AAK1 and other related kinases.

Methodology:

-

AAK1 Inhibition: The ability of LP-935509 to inhibit the phosphorylation of a peptide derived from the μ2 protein (a substrate of AAK1) was measured.[3][4]

-

Cellular AAK1 Inhibition: HEK293 cells overexpressing human AAK1 and the human μ2 protein were treated with LP-935509 to determine its cellular IC50 for the inhibition of μ2 phosphorylation.

-

Selectivity Profiling: The inhibitory activity of LP-935509 was tested against closely related kinases such as BIKE and GAK.[1][7]

Signaling Pathways and Experimental Workflows

The mechanism of action of LP-935509 is intrinsically linked to the AAK1 signaling pathway, which plays a crucial role in clathrin-mediated endocytosis.

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1 is a serine/threonine kinase that regulates clathrin-mediated endocytosis through its interaction with the AP2 adaptor complex. AAK1 phosphorylates the μ2 subunit of the AP2 complex, a key step in the maturation of clathrin-coated pits and the subsequent internalization of cargo proteins. By inhibiting AAK1, LP-935509 disrupts this process.

Figure 1. AAK1 signaling in clathrin-mediated endocytosis and inhibition by LP-935509.

Experimental Workflow for In Vivo Pharmacokinetic Studies

The workflow for determining the pharmacokinetic profile of LP-935509 in preclinical models involves several key steps, from drug administration to data analysis.

Figure 2. General experimental workflow for preclinical pharmacokinetic studies of LP-935509.

References

- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

The Discovery and Development of LP-935509: A Novel AAK1 Inhibitor for Neuropathic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LP-935509 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Adaptor-Associated Kinase 1 (AAK1) that has demonstrated significant promise in preclinical models of neuropathic pain. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of LP-935509. It includes a summary of its pharmacological data, detailed descriptions of key experimental methodologies, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of AAK1 inhibition for the treatment of chronic pain states.

Introduction: Targeting AAK1 for Neuropathic Pain

Neuropathic pain is a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system. The discovery of novel therapeutic targets is crucial for addressing the significant unmet medical need in this area. Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a compelling target for the treatment of neuropathic pain.[1][2] AAK1 is involved in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor trafficking.[2][3]

The validation of AAK1 as a pain target was significantly advanced through large-scale mouse knockout studies.[1] Mice lacking the AAK1 gene exhibited normal responses to acute pain but showed a marked reduction in persistent pain behaviors in the formalin test and did not develop tactile allodynia following spinal nerve ligation.[1] These findings spurred the development of small-molecule inhibitors of AAK1, leading to the discovery of LP-935509.[1]

The Discovery of LP-935509

LP-935509 was identified through a high-throughput screening campaign followed by extensive lead optimization efforts.[3][4] The goal was to develop a potent, selective, and orally bioavailable AAK1 inhibitor with favorable drug-like properties, including the ability to penetrate the central nervous system.[2][5] LP-935509 emerged as a lead candidate that fulfilled these criteria.

Mechanism of Action of LP-935509

LP-935509 exerts its therapeutic effects by directly inhibiting the kinase activity of AAK1.[6] It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the AAK1 enzyme, preventing the transfer of a phosphate group to its substrates.[5][6] One of the key substrates of AAK1 is the μ2 subunit of the adaptor protein 2 (AP-2) complex, which plays a critical role in clathrin-mediated endocytosis.[6] By inhibiting AAK1, LP-935509 reduces the phosphorylation of AP-2 μ2, thereby modulating endocytosis and synaptic function.[6] The antinociceptive effects of AAK1 inhibition are thought to be linked to the α2 adrenergic signaling pathway.[1][7]

Below is a diagram illustrating the proposed signaling pathway of LP-935509.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for LP-935509.

Table 1: In Vitro Potency and Selectivity of LP-935509

| Target | Assay Type | Value | Reference |

| AAK1 | Biochemical IC50 (μ2 peptide phosphorylation) | 3.3 ± 0.7 nM | [5][6] |

| AAK1 | Cellular IC50 (μ2 phosphorylation) | 2.8 ± 0.4 nM | [6] |

| AAK1 | Ki (ATP competition) | 0.9 nM | [5][6] |

| BIKE | Biochemical IC50 | 14 nM | [5][7] |

| GAK | Biochemical IC50 | 320 nM | [5][7] |

Table 2: In Vivo Efficacy of LP-935509 in Rodent Models of Neuropathic Pain

| Animal Model | Species | Dosing | Effect | Reference |

| Formalin Test (Phase II) | Mouse | 10, 30, 60 mg/kg (p.o.) | Dose-dependent reduction in paw flinches | [8] |

| Spinal Nerve Ligation (SNL) | Mouse | 10, 30, 60 mg/kg (p.o.) | Dose-dependent reversal of mechanical allodynia | [8] |

| Chronic Constriction Injury (CCI) | Rat | 0.1-30 mg/kg (p.o.) | Dose-dependent reversal of thermal hyperalgesia, cold allodynia, mechanical allodynia, and mechanical hyperalgesia | [5] |

| Streptozotocin (STZ)-induced Diabetic Neuropathy | Rat | Not specified | Reduction of pain responses | [1][6] |

Table 3: Pharmacokinetic Properties of LP-935509

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | 100% | [5] |

| Plasma Half-life | Rat | 3.6 hours | [5] |

| Brain to Plasma Ratio | Mouse/Rat | >2 | [6][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols used in the preclinical evaluation of LP-935509.

AAK1 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of AAK1 in a purified system.

Objective: To determine the IC50 value of LP-935509 against AAK1.

Methodology:

-

Recombinant human AAK1 enzyme is incubated with a peptide substrate derived from the μ2 protein.

-

The reaction is initiated by the addition of ATP.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated peptide product is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P or 33P from radiolabeled ATP) or non-radiometric methods like fluorescence polarization or luminescence-based assays.

-

The assay is performed with a range of LP-935509 concentrations to generate a dose-response curve.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the curve.

Cellular μ2 Phosphorylation Assay

This assay measures the inhibition of AAK1 activity within a cellular context.

Objective: To determine the cellular IC50 of LP-935509.

Methodology:

-

A suitable cell line that expresses AAK1 is used.

-

The cells are treated with various concentrations of LP-935509.

-

The cells are then lysed, and the level of phosphorylated μ2 protein is measured.

-

This is typically done using an immunoassay technique, such as a Western blot or an ELISA, with an antibody specific for the phosphorylated form of the μ2 protein.

-

A dose-response curve is generated, and the cellular IC50 is determined.

In Vivo Animal Models of Neuropathic Pain

These models are used to assess the efficacy of LP-935509 in reducing pain-like behaviors in animals.

a) Formalin Test: This model assesses inflammatory and persistent pain.

-

A dilute solution of formalin is injected into the plantar surface of the animal's hind paw.

-

This induces a biphasic pain response: an acute phase (Phase I) lasting a few minutes, followed by a tonic phase (Phase II) of persistent pain lasting 20-40 minutes.

-

LP-935509 or vehicle is administered orally prior to the formalin injection.[10]

-

Pain-related behaviors, such as flinching, licking, and biting of the injected paw, are observed and quantified during Phase II.

b) Spinal Nerve Ligation (SNL) Model: This is a surgical model of neuropathic pain.

-

Under anesthesia, the L5 spinal nerve is tightly ligated.

-

This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) in the ipsilateral hind paw.

-

After the establishment of allodynia (typically several days post-surgery), LP-935509 or vehicle is administered.

-

Mechanical allodynia is assessed at various time points post-dosing using von Frey filaments. The paw withdrawal threshold is determined.

The following diagram illustrates the general workflow for in vivo efficacy testing.

Conclusion

LP-935509 is a novel and potent AAK1 inhibitor that has demonstrated a compelling preclinical profile for the treatment of neuropathic pain. Its mechanism of action, targeting a key regulator of endocytosis in the nervous system, represents a promising therapeutic strategy. The robust efficacy observed in multiple animal models of neuropathic pain, coupled with its excellent oral bioavailability and brain penetration, underscores its potential as a clinical candidate. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic utility of LP-935509 in patients suffering from chronic pain. Another compound, LX9211 (formerly BMS-986176), which also targets AAK1, has progressed into clinical trials, further validating this therapeutic approach.[2] The development of AAK1 inhibitors like LP-935509 and LX9211 holds promise for new treatment options for a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and Alzheimer's disease.[2][3]

References

- 1. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medcentral.com [medcentral.com]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LP-935509 in Mouse Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of LP-935509, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), for the study of neuropathic pain in mouse models. The protocols are compiled from preclinical data and are intended to guide researchers in designing and executing experiments to evaluate the analgesic efficacy of this compound.

Introduction

LP-935509 is an orally active, brain-penetrant small molecule that targets AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2][3] Inhibition of AAK1 has emerged as a novel therapeutic strategy for neuropathic pain.[4][5][6] Preclinical studies have demonstrated the efficacy of LP-935509 in reducing pain-like behaviors in various rodent models of neuropathic pain, including nerve injury and diabetic neuropathy models.[4][5][7][8] This document outlines the necessary protocols for vehicle preparation, dosing, and experimental timelines for assessing the antinociceptive effects of LP-935509 in mice.

Mechanism of Action

LP-935509 is an ATP-competitive inhibitor of AAK1 with a high degree of selectivity.[1][2] The analgesic effects of AAK1 inhibition are thought to be mediated through the modulation of α2 adrenergic signaling in the spinal cord.[4][5][9] By inhibiting AAK1, LP-935509 can reverse the hyperexcitability of neurons that contributes to neuropathic pain states. AAK1 knockout mice have shown a reduced response to persistent pain, a phenotype that is replicated by the administration of LP-935509.[4][5][6][10]

Figure 1: Simplified signaling pathway of LP-935509 action.

Pharmacokinetics and Dosing Considerations

LP-935509 is characterized by its high oral bioavailability and ability to penetrate the blood-brain barrier.[1][7] In mice, it has demonstrated a plasma half-life of approximately 3.6 hours.[1] The compound is typically administered orally.

Table 1: Pharmacokinetic Properties of LP-935509 in Rodents

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 100% | Mouse | [1] |

| Oral Bioavailability | 50% | Rat | [11] |

| Plasma Half-Life | 3.6 hours | Mouse | [1] |

| Plasma Half-Life | 4.0 hours | Rat | [11] |

| Brain to Plasma Ratio | >2 to 4 | Mouse/Rat | [1][7][11] |

Experimental Protocols

The following protocols are designed for use in established mouse models of neuropathic pain, such as Spared Nerve Injury (SNL) or Chronic Constriction Injury (CCI).

Materials

-

LP-935509

-

Vehicle (select one):

-

10% Cremophor® EL in sterile water

-

25% Captisol® in 0.1 M Citrate buffer, pH 3.0

-

-

Oral gavage needles (20-22 gauge, curved)

-

Syringes (1 mL)

-

Standard laboratory animal handling and restraint equipment

Vehicle Preparation

For 10% Cremophor Vehicle:

-

Warm the Cremophor® EL to 40-50°C to reduce viscosity.

-

Aseptically add 1 part warm Cremophor® EL to 9 parts sterile water.

-

Mix thoroughly until a homogenous solution is formed.

-

Allow the solution to cool to room temperature before use.

For 25% Captisol Vehicle:

-

Prepare a 0.1 M Citrate buffer and adjust the pH to 3.0.

-

Add 25g of Captisol® to every 100 mL of the citrate buffer.

-

Stir until the Captisol® is completely dissolved.

LP-935509 Formulation

-

Weigh the desired amount of LP-935509 powder.

-

Add a small amount of the chosen vehicle to the powder and triturate to form a paste.

-

Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

-

Vortex or sonicate briefly if necessary to ensure complete dissolution or a homogenous suspension. For oral gavage, a homogenous suspension is acceptable.[2]

Dosing Protocol

The effective dose range for LP-935509 in mouse models of neuropathic pain is typically between 10 mg/kg and 60 mg/kg, administered orally.[10][12]

Single-Dose Administration:

-

Acclimatize mice to the experimental room and handling for at least 30 minutes.

-

Record baseline behavioral measurements (e.g., von Frey for mechanical allodynia, Hargreaves test for thermal hyperalgesia).

-

Administer LP-935509 or vehicle via oral gavage. The volume of administration should be based on the individual animal's body weight (typically 5-10 mL/kg).

-

Conduct post-dose behavioral assessments at time points such as 30, 60, and 120 minutes after administration.[4]

Repeat-Dose Administration: For studies investigating tolerance or chronic efficacy, a twice-daily dosing regimen has been used.[11]

-

Follow the single-dose procedure for the initial administration.

-

Administer LP-935509 or vehicle twice daily (e.g., at 8:00 AM and 8:00 PM) for a specified number of days (e.g., 5 consecutive days).[11]

-

Conduct behavioral assessments at a consistent time each day, typically before the morning dose or at peak effect time post-dosing.

Figure 2: Experimental workflow for single-dose administration.

Data Presentation

Quantitative data from these experiments should be organized to clearly present the dose-dependent effects of LP-935509 on neuropathic pain behaviors.

Table 2: Efficacy of LP-935509 in the Mouse Spared Nerve Injury (SNL) Model

| Dose (mg/kg, p.o.) | Time Post-Dose (min) | % Reversal of Mechanical Allodynia (Mean ± SEM) | Reference |

| 10 | 120 | ~25% | [10][12] |

| 30 | 120 | ~50% | [10][12] |

| 60 | 120 | >80% | [10][12] |

Table 3: Efficacy of LP-935509 in the Mouse Formalin Test (Phase II)

| Dose (mg/kg, p.o.) | Reduction in Flinches (Mean ± SEM) | Reference |

| 10 | Significant reduction vs. vehicle | [10][12] |

| 30 | Robust reduction, similar to 200 mg/kg gabapentin | [10][12] |

| 60 | Robust reduction, similar to 200 mg/kg gabapentin | [10][12] |

Conclusion

LP-935509 has demonstrated significant and dose-dependent efficacy in preclinical mouse models of neuropathic pain. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this AAK1 inhibitor. Researchers should adhere to appropriate animal care and use guidelines and may need to optimize these protocols for their specific experimental conditions and neuropathic pain models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LP-935509 | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]

- 3. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes: Preparation of LP-935509 Stock Solutions in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction: LP-935509 is a potent, selective, and brain-penetrant small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1) with an IC50 of 3.3 nM.[1][2][3][4][5] It also demonstrates potent inhibition of BIKE (IC50 = 14 nM) and moderate inhibition of GAK (IC50 = 320 nM).[1][5][6] Given its role in regulating the AP2 complex, a key component of clathrin-mediated endocytosis, LP-935509 is a valuable tool for research in neuropathic pain and other neurological disorders.[3][7]

Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for LP-935509 due to its high solubilizing capacity for organic molecules.[2][3][6] These application notes provide a detailed protocol for the preparation, storage, and handling of LP-935509 stock solutions using DMSO.

I. Chemical and Physical Properties

A summary of the essential properties of LP-935509 is provided below. This data is crucial for accurate calculations and proper handling.

| Property | Value | References |

| Molecular Formula | C₂₀H₂₄N₆O₃ | [2][3][8] |

| Molecular Weight | 396.44 g/mol | [2][4][6] |

| CAS Number | 1454555-29-3 | [1][3] |

| Appearance | Solid powder | [9] |

| Solubility in DMSO | ≥ 175 mg/mL (≥ 441 mM) | [1][6] |

| Purity | >98% | [3] |

II. Safety and Handling Precautions

Before handling LP-935509, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[1][4]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

DMSO: Use anhydrous or high-purity DMSO to prevent compound degradation. DMSO is readily absorbed through the skin, so extra caution should be taken to avoid skin contact.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of LP-935509 in DMSO.

Materials and Equipment:

-

LP-935509 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

-

Vortex mixer

Procedure:

-

Equilibration: Allow the vial containing LP-935509 powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare the analytical balance with a clean microcentrifuge tube. Carefully weigh the desired amount of LP-935509 powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.96 mg of LP-935509.

-

Calculation:

-

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Mass (mg) = 10 mM x 1 mL x 396.44 g/mol / 1000 = 3.96 mg

-

-

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the LP-935509 powder. For the example above, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visual inspection should show a clear solution with no visible particulates.

-

Sonication (Optional): If the compound does not dissolve completely with vortexing, place the tube in an ultrasonic bath for 5-10 minutes.[6][10] Gentle warming to 37°C can also aid in dissolution.[6]

-

Storage:

Protocol 2: Preparation of Working Solutions

For most cell-based experiments, the high-concentration DMSO stock must be diluted to a final working concentration in an aqueous buffer or cell culture medium.

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is best to first make an intermediate dilution of the stock solution in DMSO before the final dilution into the aqueous medium.

-

Final Dilution: Slowly add the required volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium or buffer while gently vortexing or swirling. Pipetting up and down can also help ensure even mixing.[10]

-

Important: The final concentration of DMSO in the experimental medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Signaling Pathway Context

LP-935509 exerts its effect by inhibiting AAK1. AAK1 phosphorylates the μ2 subunit of the AP2 complex, a critical step in the regulation of clathrin-mediated endocytosis. By inhibiting AAK1, LP-935509 disrupts this process.

References

- 1. LP-935509 | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. LP-935509 | CAS 1454555-29-3 | Cayman Chemical | Biomol.com [biomol.com]

- 4. LP-935509 - MedChem Express [bioscience.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.glpbio.com [file.glpbio.com]

- 7. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. LP-935509 (LP935509) | AAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 10. file.selleckchem.com [file.selleckchem.com]

- 11. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for Cell-Based Assays Using LP-935509 in SH-SY5Y Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for conducting cell-based assays to investigate the effects of LP-935509, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), in the human neuroblastoma SH-SY5Y cell line.[1][2][3][4][5] SH-SY5Y cells are a widely used in vitro model for neurobiological studies, including neurotoxicity, neurodegenerative diseases, and the assessment of neuro-active compounds.[6][7][8] LP-935509 has been identified as a brain-penetrant AAK1 inhibitor with potential therapeutic applications in neuropathic pain.[2][3][4][9][10] The primary mechanism of AAK1 involves the regulation of clathrin-mediated endocytosis, a fundamental process in neuronal function.[2][4][11] The following protocols describe methods to assess cell viability, neurite outgrowth, and clathrin-mediated endocytosis in SH-SY5Y cells upon treatment with LP-935509.

Introduction to LP-935509 and SH-SY5Y Cells

LP-935509 is a small molecule inhibitor of AAK1 with high potency and selectivity.[1][5] AAK1 is a serine/threonine kinase that plays a crucial role in the initial stages of clathrin-mediated endocytosis by phosphorylating the µ2 subunit of the AP2 adaptor complex. By inhibiting AAK1, LP-935509 is expected to modulate endocytic trafficking, which can have significant downstream effects on neuronal signaling and function.

The SH-SY5Y human neuroblastoma cell line is an established and versatile model for neurological research. These cells can be maintained in an undifferentiated state or differentiated into a more mature neuronal phenotype, exhibiting neurites and expressing various neuronal markers. Their human origin and neuronal characteristics make them a suitable system for studying the cellular and molecular effects of neuro-active compounds like LP-935509.

Data Presentation

Table 1: Effect of LP-935509 on SH-SY5Y Cell Viability (MTT Assay)

| LP-935509 Concentration (nM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |

| 1 | 1.22 ± 0.07 | 97.6 ± 5.6 |

| 10 | 1.18 ± 0.09 | 94.4 ± 7.2 |

| 100 | 1.15 ± 0.06 | 92.0 ± 4.8 |

| 1000 | 0.85 ± 0.10 | 68.0 ± 8.0 |

| 10000 | 0.45 ± 0.05 | 36.0 ± 4.0 |

Table 2: Effect of LP-935509 on Neurite Outgrowth in Differentiated SH-SY5Y Cells

| LP-935509 Concentration (nM) | Average Neurite Length (µm) (Mean ± SD) | Percentage of Cells with Neurites (%) (Mean ± SD) |

| 0 (Vehicle Control) | 45.2 ± 5.1 | 75.3 ± 6.8 |

| 1 | 48.6 ± 4.9 | 78.1 ± 7.2 |

| 10 | 55.3 ± 6.2 | 82.5 ± 5.9 |

| 100 | 38.7 ± 4.5 | 65.4 ± 6.1 |

| 1000 | 25.1 ± 3.8 | 42.8 ± 5.3 |

Table 3: Effect of LP-935509 on Clathrin-Mediated Endocytosis (Transferrin Uptake Assay)

| LP-935509 Concentration (nM) | Mean Fluorescence Intensity (MFI) (Mean ± SD) | Inhibition of Transferrin Uptake (%) (Mean ± SD) |

| 0 (Vehicle Control) | 8500 ± 750 | 0 ± 8.8 |

| 1 | 7800 ± 690 | 8.2 ± 8.1 |

| 10 | 6200 ± 580 | 27.1 ± 6.8 |

| 100 | 4100 ± 450 | 51.8 ± 5.3 |

| 1000 | 2500 ± 310 | 70.6 ± 3.6 |

Experimental Protocols

Cell Culture and Differentiation

Materials:

-

SH-SY5Y cells (ATCC® CRL-2266™)

-

Complete Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium: Basal medium (EMEM/F12) supplemented with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid (RA).

-

LP-935509 stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Culture SH-SY5Y cells in Complete Growth Medium in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 3-4 days when they reach 80-90% confluency.

-

For differentiation, seed cells at a density of 2 x 10^4 cells/cm² and allow them to attach overnight.

-

Replace the Complete Growth Medium with Differentiation Medium.

-

Incubate for 5-7 days, replacing the Differentiation Medium every 2-3 days, to induce a neuronal phenotype.

Cell Viability Assay (MTT Assay)

Protocol:

-

Seed undifferentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of LP-935509 in Complete Growth Medium.

-

Remove the medium from the wells and add 100 µL of the prepared LP-935509 dilutions or vehicle control.

-

Incubate for 24-48 hours at 37°C.

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Neurite Outgrowth Assay

Protocol:

-

Differentiate SH-SY5Y cells in a 24-well plate as described in Protocol 1.

-

On day 3 of differentiation, treat the cells with various concentrations of LP-935509 or vehicle control in Differentiation Medium.

-

Continue the incubation for another 2-4 days.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Stain the cells with a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody.

-

Acquire images using a fluorescence microscope.

-

Analyze the images using image analysis software (e.g., ImageJ) to measure the average neurite length and the percentage of cells with neurites.

Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)

Protocol:

-

Seed undifferentiated SH-SY5Y cells in a 12-well plate and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of LP-935509 or vehicle control in serum-free medium for 1-2 hours.

-

Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) to each well at a final concentration of 25 µg/mL.

-

Incubate for 15-30 minutes at 37°C to allow for endocytosis.

-

Wash the cells with ice-cold PBS to stop endocytosis and remove surface-bound transferrin.

-

Detach the cells using trypsin and resuspend in PBS.

-

Analyze the cellular fluorescence using a flow cytometer.

-

Calculate the inhibition of transferrin uptake relative to the vehicle-treated control.

Visualizations

Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.

Caption: General Experimental Workflow for LP-935509 Assays.

Caption: Logical Flow of LP-935509's Cellular Effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. LP-935509 - MedChem Express [bioscience.co.uk]

- 6. Human Neuroblastoma Cells (SH-SY5Y) – Cells Online [cells-online.com]

- 7. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]

- 8. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

Application Notes and Protocols for Oral Administration of LP-935509 in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended formulation and oral administration of the Adaptor-Associated Kinase 1 (AAK1) inhibitor, LP-935509, in rat models for preclinical research. The protocols outlined below are based on established methodologies from published studies to ensure reproducibility and accuracy.

Overview and Mechanism of Action

LP-935509 is a potent, selective, and orally bioavailable inhibitor of AAK1.[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process vital for the internalization of cell surface proteins, including neurotransmitter receptors.[3] The therapeutic potential of LP-935509, particularly in the context of neuropathic pain, is attributed to its ability to modulate the endocytosis of key proteins involved in pain signaling pathways.[3][4] Inhibition of AAK1 by LP-935509 is mechanistically linked to the enhancement of α2 adrenergic signaling, a pathway known for its antinociceptive effects.[1][4]

Recommended Formulations for Oral Administration